4-fluorobenzyl 4-biphenylcarboxylate
Description
4-Fluorobenzyl 4-biphenylcarboxylate is a fluorinated aromatic ester comprising a biphenylcarboxylic acid backbone esterified with a 4-fluorobenzyl group. This compound is structurally characterized by two key features:
- Biphenylcarboxylic acid moiety: Provides rigidity and planar geometry, enabling π-π stacking interactions.
- 4-Fluorobenzyl ester group: Introduces electron-withdrawing fluorine, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
(4-fluorophenyl)methyl 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO2/c21-19-12-6-15(7-13-19)14-23-20(22)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGTXJMIDPSQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Biphenyl Ring
a) 4-(Hexyloxy)-4'-Biphenylcarboxylic Acid (CAS 59748-16-2)
- Structure : A hexyloxy group replaces the fluorobenzyl ester.
- Properties : The hexyloxy chain increases hydrophobicity (logP ≈ 5.2) compared to the fluorobenzyl ester (estimated logP ≈ 3.8). This enhances lipid solubility but may reduce crystallinity .
- Applications : Used in liquid crystal displays due to its mesogenic properties, unlike the target compound, which is more suited for pharmaceutical intermediates .
b) 4′-Fluoro-4-Hydroxybiphenyl-3-Carboxylic Acid
- Structure : Hydroxyl group at the biphenyl ring and fluorine at the para position.
- Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility (∼2 mg/mL) versus the esterified target compound (<0.5 mg/mL). However, the hydroxyl group increases susceptibility to oxidation .
- Applications: Potential use in metal-organic frameworks (MOFs) due to H-bonding capability, contrasting with the ester’s role in prodrug formulations .
Variations in the Ester Group
a) 2-(4-Ethylphenyl)-2-Oxoethyl 4-Fluorobenzoate (CAS 524042-93-1)
- Structure : Ethylphenyl-oxoethyl ester instead of fluorobenzyl.
- Properties : The ketone group in the ester side chain introduces a reactive site for nucleophilic attack, reducing stability under basic conditions compared to the target compound’s inert fluorobenzyl group .
- Applications: Limited to lab-scale reactions due to hydrolytic instability, whereas the fluorobenzyl ester is preferred in APIs for sustained release .
b) Sodium 4-Biphenylcarboxylate
- Structure : Carboxylate salt form without the ester.
- Properties : High water solubility (>50 mg/mL) and unique phosphorescence properties under dry conditions, unlike the neutral ester .
- Applications : Used in fluorescence-based sensors, whereas the esterified form is optimized for passive diffusion in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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